(1-isopropyl-1H-pyrrol-2-yl)methanethiol
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Overview
Description
(1-Isopropyl-1H-pyrrol-2-yl)methanethiol is an organic compound with the molecular formula C8H13NS. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an isopropyl group attached to the nitrogen atom and a methanethiol group attached to the carbon atom at the 2-position of the pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-pyrrol-2-yl)methanethiol can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the Paal-Knorr method, can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1H-pyrrol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or alkyl halides are employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
(1-Isopropyl-1H-pyrrol-2-yl)methanethiol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-isopropyl-1H-pyrrol-2-yl)methanethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrrol-2-yl)methanethiol
- (1-Ethyl-1H-pyrrol-2-yl)methanethiol
- (1-Propyl-1H-pyrrol-2-yl)methanethiol
Uniqueness
(1-Isopropyl-1H-pyrrol-2-yl)methanethiol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H13NS |
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Molecular Weight |
155.26 g/mol |
IUPAC Name |
(1-propan-2-ylpyrrol-2-yl)methanethiol |
InChI |
InChI=1S/C8H13NS/c1-7(2)9-5-3-4-8(9)6-10/h3-5,7,10H,6H2,1-2H3 |
InChI Key |
UZIWSBVBGVIFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC=C1CS |
Origin of Product |
United States |
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